Cellular Potency in 15-LOX-1 Assay
In the candidate drug selection program, BLX-2477 demonstrated a cellular IC50 of 56 nM against 15-LOX-1, fulfilling the first criterion of IC50 < 100 nM in both enzyme and cell assays. In direct comparison, the chloropyrazole analog BLX-2481 failed to meet this threshold [1]. The bicyclic arylamide BLX-1873, while relatively potent, showed comparatively low solubility and poor metabolic stability that precluded further development [1]. This head-to-head candidate selection comparison establishes BLX-2477 as the only compound from this series meeting the dual potency benchmark required for preclinical advancement.
| Evidence Dimension | 15-LOX-1 cellular inhibition potency (IC50) |
|---|---|
| Target Compound Data | 56 nM (BLX-2477) |
| Comparator Or Baseline | BLX-2481: >100 nM (failed threshold); BLX-1873: relatively potent but poor solubility/metabolic stability |
| Quantified Difference | BLX-2477 met the <100 nM IC50 threshold in cell assay; BLX-2481 did not. BLX-1873 excluded due to poor drug-like properties. |
| Conditions | Cell-based 15-LOX-1 inhibition assay; compound incubation followed by measurement of 15-LOX-1 metabolite synthesis |
Why This Matters
For researchers requiring a cellularly potent 15-LOX-1 inhibitor from this chemical series, BLX-2477 is the only analog that simultaneously satisfies enzyme and cell potency benchmarks, enabling consistent target engagement in intact cell models.
- [1] Biolipox AB. Exemplifies three of the compounds investigated in the selection for a candidate drug (CD). mk2206.com, 2025. View Source
